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Compound of Interest

3-(2-
Compound Name:
Fluorophenyl)propionaldehyde

Cat. No. B063552

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 3-(2-Fluorophenyl)propionaldehyde (CAS No. 175143-93-8). Due to the limited
availability of published experimental spectra for this specific compound, this document
leverages data from analogous compounds, primarily 3-phenylpropanal and propanal, to
predict the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS). The influence of the 2-fluoro substituent on the spectroscopic
properties is a key focus of this analysis.

Chemical Structure and Properties

IUPAC Name: 3-(2-fluorophenyl)propanal[1] Molecular Formula: CoHsFO[1] Molecular Weight:
152.16 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the predicted and comparative spectroscopic data for 3-(2-
Fluorophenyl)propionaldehyde.

'H NMR Spectroscopy Data
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The proton NMR spectrum is predicted to show characteristic signals for the aldehyde proton,
the propyl chain, and the aromatic protons. The presence of the fluorine atom at the ortho
position will introduce additional complexity through H-F coupling.

Table 1: Predicted *H NMR Data for 3-(2-Fluorophenyl)propionaldehyde

Chemical Shift . . .
Multiplicity Integration Assignment Notes
(3, ppm)
Expected to be a
triplet due to
~9.8 Triplet (t) 1H -CHO coupling with the
adjacent CH:z
group.
Complex
) multiplet pattern
~7.1-7.4 Multiplet (m) 4H Ar-H
due to H-H and
H-F coupling.
~3.0 Triplet (t) 2H Ar-CHa2-
Will be a quartet
coupled to the
Quartet (q) or
~2.8 2H -CHz2-CHO aldehyde proton

Multiplet (m
plet (m) and the adjacent

CH: group.

Predicted data is based on known chemical shifts for aldehydes and substituted benzene rings.

[2](3]

B3C NMR Spectroscopy Data

The 13C NMR spectrum is expected to show a characteristic downfield signal for the carbonyl
carbon. The fluorine atom will induce C-F coupling, which will be observable for the aromatic
carbons.

Table 2: Predicted 3C NMR Data for 3-(2-Fluorophenyl)propionaldehyde
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Chemical Shift (6, ppm) Assignment Notes

Characteristic chemical shift
~201 C=0 for an aldehyde carbonyl

carbon.[2]

Large one-bond C-F coupling

~160 (d, 1JCF = 245 Hz) C-F
constant.
Complex signals with
~115-135 Aromatic Carbons observable C-F coupling
constants.
~45 Ar-CHa-
~28 -CH2-CHO

Predicted data is based on known chemical shifts for aldehydes and fluorinated aromatic
compounds.[3]

Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by a strong carbonyl stretch and the C-H stretches of the
aldehyde and alkyl groups.

Table 3: Predicted IR Absorption Bands for 3-(2-Fluorophenyl)propionaldehyde

Wavenumber (cm~?) Intensity Assignment

~2820 and ~2720 Medium C-H stretch of aldehyde
~1725 Strong C=0 stretch of aldehyde
~3010-3100 Medium Aromatic C-H stretch
~1600, ~1490, ~1450 Medium to Strong Aromatic C=C stretch
~1220 Strong C-F stretch

Predicted data is based on typical IR frequencies for aldehydes and aromatic compounds.[4][5]
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Mass Spectrometry (MS) Data

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation

patterns for an aldehyde.

Table 4: Predicted Mass Spectrometry Fragmentation for 3-(2-Fluorophenyl)propionaldehyde

m/z lon Notes

152 [M]* Molecular ion peak.

123 [M-CHOJ* Loss of the formyl radical.
109 [C7HeF]* Likely from benzylic cleavage.

o1 (CoHi]* Tropylium ion, common in
77
phenyl-containing compounds.

Predicted fragmentation is based on common fragmentation patterns of aldehydes.[6]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-
Fluorophenyl)propionaldehyde in ~0.7 mL of a deuterated solvent (e.g., CDCIz) in an NMR
tube.

e Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2
seconds.

e 13C NMR Acquisition:
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o Acquire a proton-decoupled 3C NMR spectrum.

o Typical parameters: 1024-4096 scans, spectral width of ~250 ppm, relaxation delay of 2-5
seconds.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the chemical shifts (e.g., to TMS at O ppm).

IR Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or
KBr).

o Solution: Dissolve the sample in a suitable solvent (e.g., CCls) and place it in a solution
cell.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
e Acquisition:
o Record a background spectrum of the salt plates or the solvent.
o Record the sample spectrum over a typical range of 4000-400 cm~—1.
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to yield the final IR spectrum.

Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,
typically via direct infusion or coupled with a chromatographic technique like Gas
Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
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« lonization: Use an appropriate ionization technique. Electron lonization (EI) is common for
GC-MS and will provide extensive fragmentation information. Electrospray lonization (ESI) is
common for LC-MS and is a softer ionization technique that will likely show a prominent

molecular ion.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The detector records the abundance of each ion at a specific m/z value,
generating the mass spectrum.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: Workflow for Spectroscopic Analysis.
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Logical Relationship of Spectroscopic Methods

This diagram shows the relationship between the different spectroscopic techniques and the
information they provide for structural elucidation.
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Caption: Interrelation of Spectroscopic Techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-(2-
Fluorophenyl)propionaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b063552#spectroscopic-data-nmr-ir-ms-
of-3-2-fluorophenyl-propionaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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